4-(4-Hydroxycyclohexyl)phenol
Overview
Description
4-(4-Hydroxycyclohexyl)phenol is an organic compound with the molecular formula C12H16O2. It consists of a phenol group attached to a cyclohexyl ring, which in turn has a hydroxyl group at the para position relative to the phenol.
Scientific Research Applications
4-(4-Hydroxycyclohexyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxycyclohexyl)phenol typically involves the following steps:
Cyclohexanone to 4-Hydroxycyclohexanone: Cyclohexanone is first subjected to a hydroxylation reaction to produce 4-hydroxycyclohexanone. This can be achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst.
Friedel-Crafts Alkylation: The 4-hydroxycyclohexanone is then reacted with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxycyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents such as chromic acid.
Reduction: The compound can be reduced to form cyclohexylphenol derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexylphenol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives
Mechanism of Action
The mechanism of action of 4-(4-Hydroxycyclohexyl)phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress in biological systems.
Signal Transduction: It may modulate signal transduction pathways by interacting with cellular receptors and proteins.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
Cyclohexanol: A cyclohexane ring with a single hydroxyl group.
4-Hydroxyphenylcyclohexane: Similar structure but with different positioning of the hydroxyl group.
Uniqueness
4-(4-Hydroxycyclohexyl)phenol is unique due to the presence of both a phenol and a cyclohexyl group with a hydroxyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(4-hydroxycyclohexyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVLMFBVUQQWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436427 | |
Record name | 4-(4-hydroxycyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370860-74-5 | |
Record name | 4-(4-hydroxycyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cis-4-Hydroxycyclohexyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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